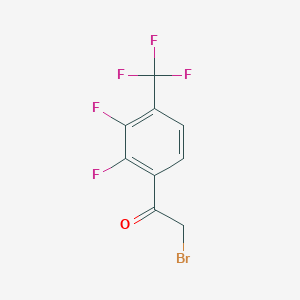

2,3-Difluoro-4-(trifluoromethyl)phenacyl bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Difluoro-4-(trifluoromethyl)phenacyl bromide is a chemical compound with the CAS Number 886762-02-3 . Its IUPAC name is 2-bromo-1-[2,3-difluoro-4-(trifluoromethyl)phenyl]ethanone . It has a molecular weight of 303.03 . The compound is a solid at ambient temperature .

Molecular Structure Analysis

The InChI code for 2,3-Difluoro-4-(trifluoromethyl)phenacyl bromide is 1S/C9H4BrF5O/c10-3-6(16)4-1-2-5(9(13,14)15)8(12)7(4)11/h1-2H,3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

2,3-Difluoro-4-(trifluoromethyl)phenacyl bromide is a solid at ambient temperature . It has a boiling point of 48-50°C . The compound’s molecular weight is 303.03 .Applications De Recherche Scientifique

Synthetic Utility in Heterocyclic Compound Formation

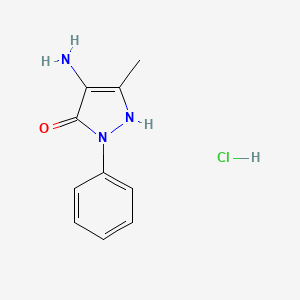

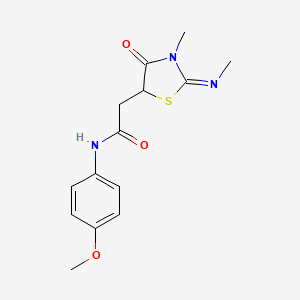

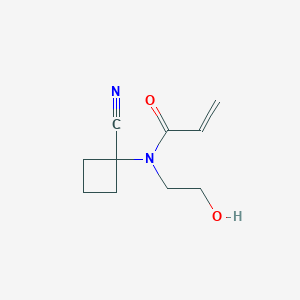

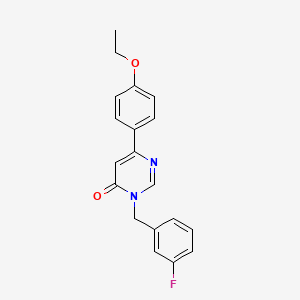

Phenacyl bromides, including derivatives like 2,3-Difluoro-4-(trifluoromethyl)phenacyl bromide, serve as crucial intermediates in the synthesis of heterocyclic compounds. These compounds are foundational in creating biologically significant molecules and other industrially relevant scaffolds. For instance, a review highlights the recent advancements in utilizing phenacyl bromides for preparing a wide array of five- and six-membered heterocycles and fused heterocyclic systems through one-pot multicomponent reactions, demonstrating the compound's flexibility and efficiency in organic synthesis (Vekariya et al., 2018).

Role in Antibacterial Agent Synthesis

Phenacyl bromide derivatives are also employed in synthesizing compounds with potential antibacterial properties. For example, certain 5-hydroxy-5-trifluoromethyl-4,5-dihydropyrazol-1-thiocarboxamides and pyrazolylthiazoles derived from phenacyl bromides exhibited moderate antibacterial activity, underscoring the compound's role in developing new antimicrobial agents (Aggarwal et al., 2011).

Applications in Molecular Structure Studies

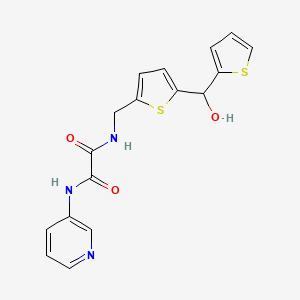

The study of phenacyl bromide derivatives extends into the investigation of molecular structures through various spectroscopic and computational techniques. Research into compounds like 3-hydroxy-3-phenyl-pyrido[2,1-c][1,4]dihydrooxazinium bromide, derived from reactions involving phenacyl bromide, showcases the application of X-ray diffraction, FTIR, NMR, and DFT methods. This provides insights into the compound's structural and electronic characteristics, aiding in the understanding of its reactivity and potential applications in synthesis (Szafran et al., 2006).

Advancement in Synthetic Methodologies

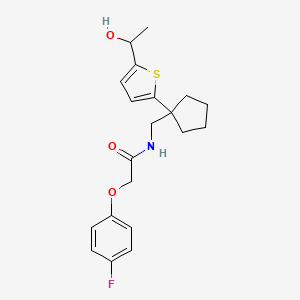

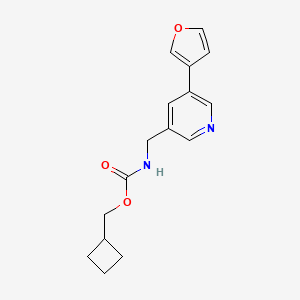

The development of new synthetic methodologies using phenacyl bromide derivatives highlights the compound's significance in organic chemistry. A study reports a one-pot synthesis protocol for converting styrenes into 4-aryl-2-aminothiazoles, showcasing the efficiency of using phenacyl bromide derivatives in tandem and telescoped reactions to produce valuable heterocyclic compounds (de Andrade & Mattos, 2020).

Mécanisme D'action

Safety and Hazards

The compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Propriétés

IUPAC Name |

2-bromo-1-[2,3-difluoro-4-(trifluoromethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF5O/c10-3-6(16)4-1-2-5(9(13,14)15)8(12)7(4)11/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWZRHNUOZSQOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)CBr)F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-4-(trifluoromethyl)phenacyl bromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(tert-butyl)-4-(1-(3-(2,6-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2774359.png)

![N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2774362.png)

![N-Methyl-1-(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2774365.png)

![N-(2,4-difluorophenyl)-3-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B2774366.png)

![(1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2774369.png)

![N-(7-oxaspiro[3.5]nonan-1-yl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2774378.png)

![5-[(E)-(2-fluorophenyl)methylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one](/img/structure/B2774380.png)